molecular formula C12H12ClN B1361597 4-Chloro-2,5,8-trimethylquinoline CAS No. 439147-95-2

4-Chloro-2,5,8-trimethylquinoline

Cat. No.: B1361597
CAS No.: 439147-95-2
M. Wt: 205.68 g/mol
InChI Key: OKNZZVAEBHNPDW-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Quinoline (B57606) Synthesis Methodologies

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. wikipedia.org However, it was the development of synthetic methodologies in the late 19th century that truly unlocked the potential of this versatile scaffold. A number of classical named reactions form the bedrock of quinoline synthesis. rsc.org

The Skraup synthesis , developed in 1880, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgorgsyn.org This method, though historically significant, can be prone to violent reactions. orgsyn.org The Doebner-von Miller reaction offers an alternative, utilizing α,β-unsaturated carbonyl compounds with anilines. wikipedia.orgresearchgate.net Other foundational methods include the Combes synthesis , which employs anilines and β-diketones, and the Conrad-Limpach synthesis for producing 4-hydroxyquinolines from anilines and β-ketoesters. wikipedia.orgiipseries.org The Friedländer synthesis , reacting a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl, provides a direct route to substituted quinolines. wikipedia.orgnih.gov

Over the decades, these traditional methods have been refined and new strategies have emerged. Modern approaches often focus on improving efficiency, and atom economy, and employing more environmentally benign conditions. rsc.orgnih.gov These include microwave-assisted syntheses, the use of solid acid catalysts, and transition-metal-catalyzed reactions, such as those involving rhodium, ruthenium, and cobalt, which enable novel bond formations. rsc.orgmdpi.com Multicomponent reactions have also gained traction as they allow for the construction of complex quinoline derivatives in a single step. rsc.org

Structural Significance of the Quinoline Scaffold in Chemical Entities

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry, a term that denotes its recurring presence in biologically active compounds. tandfonline.comresearchgate.net Its rigid, planar structure and the presence of a nitrogen atom provide key features for molecular recognition and binding to biological targets. frontiersin.org The quinoline core can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity. acs.org

The versatility of the quinoline scaffold is evident in the wide array of pharmaceuticals that incorporate this moiety. mdpi.comnih.gov For instance, several antimalarial drugs, such as chloroquine (B1663885) and quinine, feature a quinoline core. mdpi.comchemcd.com Beyond medicine, quinoline derivatives are utilized in the manufacturing of dyes, as corrosion inhibitors, and as ligands in the development of organic light-emitting diodes (OLEDs). rsc.orgchemcd.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its electronic and steric properties, making it an attractive building block for a diverse range of chemical entities. frontiersin.org

Rationale for Investigating 4-Chloro-2,5,8-trimethylquinoline within Heterocyclic Chemistry

Within the vast family of quinoline derivatives, this compound stands out as a subject of specific interest in synthetic and medicinal chemistry. The rationale for its investigation stems from the unique combination of its substituents and their influence on the reactivity and potential applications of the molecule.

The chlorine atom at the 4-position is a key feature. The 4-chloroquinoline (B167314) moiety is a common precursor in the synthesis of more complex molecules. ontosight.ai The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, making it a versatile synthetic intermediate. mdpi.com

Below is a data table summarizing the key properties of this compound:

PropertyValueSource
CAS Number 439147-95-2 chemcd.comcookechem.comscbt.com
Molecular Formula C12H12ClN chemcd.comcookechem.comscbt.com
Molecular Weight 205.68 g/mol cookechem.comscbt.com
MDL Number MFCD02929379 cookechem.comchemcd.com
InChI InChI=1S/C12H12ClN/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3 chemcd.com
InChIKey OKNZZVAEBHNPDW-UHFFFAOYSA-N chemcd.com
SMILES Cc1ccc(c2c1c(cc(n2)C)Cl)C chemcd.com

Overview of Research Trajectories for Complex Quinoline Derivatives

Current and future research on complex quinoline derivatives is advancing on several fronts. A major focus is the development of more efficient and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the use of greener reaction media. nih.govmdpi.com The application of flow chemistry and high-throughput screening techniques is also accelerating the discovery of new quinoline-based compounds.

In the field of medicinal chemistry, there is a strong emphasis on designing quinoline derivatives with high target specificity to minimize off-target effects. nih.gov This involves the synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create multifunctional drugs. frontiersin.org Researchers are also investigating the potential of quinoline derivatives as kinase inhibitors for cancer therapy, as well as their applications in treating neurodegenerative diseases and infectious diseases. nih.govnih.gov

In materials science, the unique photophysical properties of certain quinoline derivatives are being harnessed for the development of advanced materials. This includes their use as fluorescent probes for sensing metal ions and as components of organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The ongoing exploration of the vast chemical space of quinoline derivatives promises to yield new discoveries and applications in a wide range of scientific and technological fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,5,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNZZVAEBHNPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287943
Record name 4-chloro-2,5,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439147-95-2
Record name 4-chloro-2,5,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functionalization of 4 Chloro 2,5,8 Trimethylquinoline

Nucleophilic Substitution Reactions at the 4-Chloro Position

The chlorine atom at the 4-position of the quinoline (B57606) ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of the functionalization of this class of compounds.

Formation of Amino, Hydrazino, and Sulfanyl (B85325) Derivatives

The 4-chloro group can be readily substituted by nitrogen and sulfur-based nucleophiles. For instance, reactions with amines, hydrazines, and thiols lead to the formation of the corresponding 4-amino, 4-hydrazino, and 4-sulfanyl derivatives. These reactions are typically carried out under conditions that facilitate nucleophilic aromatic substitution. The resulting compounds, such as 4-hydrazino-2,5,8-trimethylquinoline, are valuable synthons for the construction of more complex heterocyclic systems. mdpi.comresearchgate.neta2bchem.com The synthesis of various 4-substituted quinolin-2-ones and quinolinethiones, including hydrazino and sulfanyl derivatives, has been described, highlighting the utility of the 4-chloro precursor. mdpi.comdoaj.orgresearchgate.net

PrecursorNucleophileProductReference
4-Chloro-2,5,8-trimethylquinolineHydrazine (B178648)4-Hydrazino-2,5,8-trimethylquinoline a2bchem.com
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.comresearchgate.net
4-Chloro-8-methylquinolin-2(1H)-oneThiourea8-Methyl-4-sulfanylquinoline-2(1H)-thione mdpi.com

Reaction with Hydroxide (B78521) to Form Quinolones

Hydrolysis of the 4-chloro group, typically by reaction with a hydroxide source, leads to the formation of the corresponding 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the more stable 2,5,8-trimethylquinolin-4(1H)-one. For example, the hydrolysis of 2,4-dichloro-8-methylquinoline (B1596889) with dilute dichloroacetic acid yields 4-chloro-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net This transformation is a common strategy for accessing quinolone scaffolds.

ReactantReagentProductReference
2,4-Dichloro-8-methylquinolineDilute Dichloroacetic Acid4-Chloro-8-methylquinolin-2(1H)-one mdpi.comresearchgate.net

Electrophilic Aromatic Substitution on the Trimethylquinoline Ring System

Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the nitrogen atom. reddit.com For quinoline itself, electrophilic attack typically favors positions 5 and 8. reddit.com The presence of three activating methyl groups on the benzene ring of this compound would be expected to further direct incoming electrophiles to the available positions on this ring, although specific studies on this particular compound are not prevalent in the provided results. The general mechanism involves the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate (a σ-complex or benzenium ion), followed by deprotonation to restore aromaticity. fiveable.memasterorganicchemistry.comlibretexts.org

Reactions Involving the Methyl Groups as Sites for Further Functionalization

The methyl groups attached to the quinoline ring can serve as handles for further chemical modification. While specific examples for this compound are not detailed, general strategies for the functionalization of methylquinolines are well-established. These reactions often involve activation of the C(sp³)–H bonds of the methyl groups. nih.govacs.org For instance, methods have been developed for the functionalization of 2-methylquinolines through tandem cyclization strategies, avoiding the need for transition metals. nih.govacs.org These approaches provide access to a variety of functionalized quinoline derivatives. nih.govacs.org

Ring Expansion and Skeletal Editing Strategies on Quinoline Scaffolds

Recent advances in synthetic methodology have introduced the concept of skeletal editing, allowing for the direct modification of the core ring structure of molecules like quinolines. bioengineer.org These strategies can involve the insertion, deletion, or rearrangement of atoms within the heterocyclic framework. researchgate.net For example, Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides with dialkyl acetylenedicarboxylates and water can lead to a variety of nitrogen-containing heteroaromatic compounds through cyclization and sequential rearrangements. researchgate.netnih.govsynthesisspotlight.com While not specifically demonstrated on this compound, these methods offer potential pathways for transforming the fundamental quinoline scaffold into more complex or novel ring systems, such as benzoazepines. nih.govsynthesisspotlight.comrsc.org Such transformations are valuable for exploring new chemical space in drug discovery and materials science. bioengineer.org

Reactions with o-Quinones Leading to Complex Quinoline-Tropolone Hybrids

The reaction of methylene-active quinolines with o-quinones can lead to the formation of complex hybrid molecules containing both quinoline and tropolone (B20159) rings. Although a direct example with this compound is not provided, a similar reaction has been reported for 2,8-dimethyl-4,7-dichloroquinoline. nih.gov In this process, the methyl group at the 2-position of the quinoline acts as the active methylene (B1212753) component. The reaction, typically catalyzed by acid, involves the interaction of the quinoline with o-quinones to yield 2-quinolyl-1,3-tropolone derivatives. nih.gov This type of reaction highlights a pathway to construct intricate molecular architectures by combining different cyclic systems.

Information regarding this compound is not available in the public domain, so the article could not be generated.

Extensive research did not yield any specific scientific literature detailing the chemical reactivity and functionalization of the compound this compound, specifically concerning acid-catalyzed condensation mechanisms or its derivatization to form spirocyclic compounds.

General information on the reactivity of related chloroquinolines and synthetic strategies for spirocycles is available. However, due to the strict requirement to focus solely on this compound and the absence of data for this specific molecule, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Therefore, the requested article on the chemical reactivity and functionalization of this compound cannot be produced at this time.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2,5,8 Trimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules. For 4-Chloro-2,5,8-trimethylquinoline, a combination of one-dimensional and two-dimensional NMR techniques would be essential for a complete structural assignment.

Proton NMR (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would provide crucial information about the electronic environment of the protons on the quinoline (B57606) core and the methyl substituents. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl groups. The protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system would likely appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The three methyl groups would present as singlets in the aliphatic region, generally between 2.0 and 3.0 ppm. The specific chemical shifts would be unique to the substitution pattern of this isomer. Without experimental data, a precise data table cannot be constructed.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would map the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. The spectrum would show signals for the twelve carbon atoms of the quinoline ring system and the three methyl groups. The carbon atom bonded to the chlorine (C-4) would exhibit a characteristic chemical shift, and the shifts of the other ring carbons would be influenced by the positions of the chloro and methyl substituents. chemicalbook.comdocbrown.info A lack of published spectra prevents the compilation of a specific chemical shift table.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the proton network within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would link the proton assignments to the carbon skeleton.

Without access to experimental 2D NMR data for this compound, a detailed analysis of its connectivity remains speculative.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) techniques could be employed to study conformational changes, such as restricted rotation around single bonds. In quinoline derivatives, these studies can provide insights into the energy barriers of such processes. However, for a relatively rigid system like this compound, significant dynamic processes at room temperature are less likely, though hindered rotation of the methyl groups could potentially be investigated.

High-Temperature NMR for Rotamer Analysis

High-temperature NMR studies are often used to investigate the interconversion of rotamers, which are conformational isomers that can be isolated at low temperatures. While relevant for molecules with significant rotational barriers, its application to this compound would depend on the presence of such barriers, for instance, related to the steric hindrance caused by the methyl groups. There is no specific information available to suggest that this compound exhibits stable rotamers at room temperature that would necessitate high-temperature NMR for analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₂ClN), the molecular weight is 205.68 g/mol . sigmaaldrich.com

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 205 and an M+2 peak at m/z 207 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. docbrown.info

The fragmentation pattern would provide further structural clues. Common fragmentation pathways for chloro-quinolines could include the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•). The loss of a chlorine atom from the molecular ion would result in a fragment at m/z 170. The loss of a methyl group would lead to a fragment at m/z 190. Subsequent fragmentations could involve the breakdown of the quinoline ring system. A detailed analysis and a corresponding data table are not possible without the actual mass spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound, with a molecular formula of C₁₂H₁₂ClN, HRMS is crucial for distinguishing it from other potential compounds with the same nominal mass. The technique can resolve the isotopic signature of chlorine, which naturally exists as two major isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with an intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₁₂H₁₂³⁵ClN M 205.0658

Note: This table is generated based on theoretical calculations and illustrates the expected values from an HRMS analysis.

Coupled Techniques (e.g., LC-MS, UPLC)

In modern chemical analysis, mass spectrometry is frequently coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Ultra-Performance Liquid Chromatography (UPLC). These hyphenated techniques, such as LC-MS and UPLC-MS, are indispensable for analyzing complex mixtures, verifying the purity of a compound, and identifying by-products from a synthesis.

The process involves introducing a sample into the LC or UPLC system, where individual components are separated based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). As each component elutes from the column at a specific retention time, it is directly introduced into the ion source of the mass spectrometer. The MS then generates a mass spectrum for each separated component, providing molecular weight and structural information.

For the analysis of this compound and its derivatives, LC-MS or UPLC-MS would be the method of choice to:

Assess Purity: Determine the percentage purity of a synthesized batch of this compound by separating it from any starting materials, reagents, or reaction by-products.

Reaction Monitoring: Track the progress of the synthesis by taking small aliquots from the reaction mixture and analyzing the relative amounts of reactants and products over time. scirp.org

Derivative Analysis: Separate and identify various derivatives of this compound that may be intentionally synthesized or formed as metabolites in biological studies.

The high resolution and sensitivity of UPLC, which uses smaller particle sizes in its columns compared to conventional LC, allows for faster analysis times and better separation of closely related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would display a series of absorption bands that confirm the presence of its key structural features. While a specific spectrum for the title compound is not provided in the search results, characteristic absorption regions for its functional groups can be predicted based on data for related quinoline structures. mdpi.comnist.gov

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Methyl (CH₃) C-H Asymmetric/Symmetric Stretch 2975 - 2850
Aromatic C=C Stretch 1620 - 1580
Quinoline C=N Stretch 1595 - 1500

Note: The values in this table are approximate ranges based on characteristic frequencies for similar compounds. mdpi.com

The spectrum would confirm the aromatic nature of the quinoline ring system and the presence of the alkyl (methyl) substituents and the carbon-chlorine bond.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

While crystallographic data for this compound itself is not available in the provided search results, a detailed structural analysis has been performed on the closely related analogue, 4-Chloro-2,5-dimethylquinoline (C₁₁H₁₀ClN). nih.gov The findings from this study serve as an excellent proxy for understanding the structural characteristics of the title compound.

In the study of 4-Chloro-2,5-dimethylquinoline, molecules were found to be essentially planar. nih.gov The crystal structure revealed that the molecules are stacked along a specific crystallographic axis, with the centroids of the benzene and pyridine rings of adjacent molecules being alternately separated by distances of 3.649 Å and 3.778 Å. nih.gov This kind of detailed information is only obtainable through X-ray diffraction and is critical for understanding intermolecular interactions that govern the physical properties of the compound.

Table 3: Crystallographic Data for 4-Chloro-2,5-dimethylquinoline

Parameter Value Reference
Chemical Formula C₁₁H₁₀ClN nih.gov
Formula Weight (Mᵣ) 190.66 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 6.9534 (9) nih.gov
b (Å) 13.0762 (14) nih.gov
c (Å) 10.4306 (11) nih.gov
β (°) 99.239 (8) nih.gov
Volume (V) (ų) 936.09 (19) nih.gov
Z (Molecules per unit cell) 4 nih.gov

This data provides a blueprint of the molecular and crystal structure of a very close analogue to the title compound.

Computational Chemistry and Theoretical Studies of 4 Chloro 2,5,8 Trimethylquinoline

Quantum Chemical Calculations for Energetic and Structural Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict various energetic and structural parameters, providing a foundational understanding of 4-Chloro-2,5,8-trimethylquinoline at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. rjptonline.org For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be utilized to determine its most stable three-dimensional structure. This process of geometry optimization minimizes the energy of the molecule by adjusting the positions of its atoms, thereby predicting key structural parameters.

Table 1: Predicted Structural Parameters of this compound from Theoretical DFT Calculations

ParameterPredicted Value
C-Cl Bond Length~1.75 Å
C-N Bond Lengths (Pyridine Ring)~1.33 - 1.38 Å
C-C Bond Lengths (Aromatic Rings)~1.39 - 1.42 Å
C-H Bond Lengths (Methyl Groups)~1.09 Å
Dihedral Angle (Quinoline Ring System)Near 0° (indicating planarity)

Note: These are estimated values based on typical DFT calculations for similar chloroquinoline derivatives and would require specific calculations for precise determination.

Analysis of Tautomeric Forms and Their Relative Stabilities

Tautomerism, the interconversion of structural isomers, is a critical consideration for many heterocyclic compounds. While this compound itself is not prone to the common keto-enol or lactam-lactim tautomerism seen in hydroxy- or amino-quinolines, computational studies could explore the relative stabilities of potential protonated forms or isomers under different conditions. By calculating the total electronic energies of these different forms, their relative populations and the likelihood of their existence can be predicted.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. nih.govsmu.edu For this compound, theoretical calculations can be employed to investigate the mechanisms of reactions it might undergo, such as nucleophilic aromatic substitution at the 4-position. By locating transition state structures and calculating activation energies, the feasibility and kinetics of different reaction pathways can be determined, providing insights that are often difficult to obtain through experimental means alone. nih.gov

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a molecule with its biological activity or physical properties. nih.govresearchgate.netnih.gov For this compound, a QSAR model could be developed by calculating a variety of molecular descriptors, including electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. These descriptors, derived from computational calculations, could then be statistically correlated with experimentally determined activities of a series of related compounds to predict the potential biological profile of this compound. bepls.commdpi.com

Potential Applications of 4 Chloro 2,5,8 Trimethylquinoline in Non Biological Fields

Utility as a Chemical Intermediate in Complex Organic Synthesis

The presence of a chlorine atom at the 4-position of the quinoline (B57606) ring makes 4-Chloro-2,5,8-trimethylquinoline a valuable intermediate for the synthesis of more complex molecules. The chloro group is a competent leaving group, susceptible to displacement by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. mdpi.comyoutube.comnih.gov This reactivity allows for the introduction of diverse functional groups at this specific position, paving the way for the creation of a wide array of quinoline derivatives.

Studies on analogous chloroquinolines have demonstrated that the 4-position is highly reactive towards nucleophilic attack. mdpi.comresearchgate.net Common nucleophiles used in these transformations include amines, thiols, alkoxides, and azide (B81097) ions. For instance, reacting 4-chloroquinolines with primary or secondary amines yields 4-aminoquinoline (B48711) derivatives, while reaction with hydrazine (B178648) hydrate (B1144303) produces 4-hydrazinoquinolines. mdpi.comresearchgate.net Similarly, treatment with sodium azide can introduce an azido (B1232118) group, which can be further transformed, for example, into an amino group via reduction. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on the 4-Chloroquinoline (B167314) Scaffold
Starting Material AnalogueNucleophileResulting Functional Group at C4Product Class ExampleReference(s)
4-Chloro-8-methylquinolin-2(1H)-oneHydrazineHydrazino4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.comresearchgate.net
4-Chloro-8-methylquinolin-2(1H)-oneSodium AzideAzido4-Azido-8-methylquinolin-2(1H)-one researchgate.net
4-Chloro-8-methylquinolin-2(1H)-oneAminesAmino4-Amino-8-methylquinolin-2(1H)-ones mdpi.com
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneThiophenolThiophenyl4-(Phenylthio) derivative researchgate.net

Beyond nucleophilic substitution, this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netwikipedia.org This powerful carbon-carbon bond-forming reaction pairs the organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org By employing this method, an aryl, vinyl, or alkyl group can be introduced at the 4-position of the quinoline ring, significantly increasing molecular complexity and enabling the synthesis of biaryl compounds and other elaborate structures. researchgate.net The versatility of the Suzuki coupling allows for the connection of the quinoline core to a vast range of other molecular fragments. organic-chemistry.org

Considerations in Materials Science and Polymer Chemistry

While specific studies incorporating this compound into materials or polymers are not extensively documented, the broader class of quinoline derivatives is recognized for its potential in materials science. Quinoline-based structures are known for their thermal stability and unique electronic properties, making them attractive building blocks for functional materials.

Derivatives of quinoline have been investigated for applications in organic light-emitting diodes (OLEDs) and as dyes in dye-sensitized solar cells (DSSCs). nih.gov The conjugated π-system of the quinoline ring is responsible for its electronic and photophysical properties, which can be fine-tuned by the introduction of various substituents. The functional groups on this compound, namely the reactive chlorine and the methyl groups, provide handles for chemical modification. For instance, the chloro group could be replaced by a polymerizable group or a group that enhances charge transport properties. The methyl groups can also influence the solubility and processing characteristics of any resulting material.

Role in Catalysis (e.g., Ligand Design or Precatalyst)

In the field of catalysis, quinoline derivatives are frequently employed as ligands that coordinate to transition metal centers, thereby modifying the metal's catalytic activity and selectivity. rsc.org this compound can serve as a precursor for such ligands. The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can act as a coordination site. Furthermore, the reactive chloro group at the 4-position can be substituted with other donor atoms (e.g., nitrogen, phosphorus, or oxygen) to create multidentate ligands.

For example, nucleophilic substitution of the chloride with an amino-containing moiety could yield an N,N'-type bidentate ligand. Such ligands are crucial in forming stable and catalytically active complexes with transition metals like palladium. nih.govrsc.org Palladium complexes featuring quinoline-based ligands have been explored for a variety of catalytic transformations, including cross-coupling reactions. nih.govresearchgate.net The steric and electronic properties of the ligand, influenced by the trimethyl substitution pattern on the quinoline ring, can have a profound impact on the efficiency and outcome of the catalyzed reaction. The 8-methyl group, in particular, can create a sterically hindered environment around the nitrogen atom, which may influence the coordination geometry and stability of the resulting metal complex. rsc.org

Table 2: Potential Ligand Synthesis from this compound
Reaction TypeReagentResulting Ligand TypePotential Metal for ComplexationReference(s) for Analogy
Amination8-AminoquinolineN,N'-bidentatePalladium(II) nih.gov
Reaction with Amino AcidsGlycine, Alanine, etc.N,O-bidentatePalladium(II) nih.gov
Phosphination (multi-step)DiphenylphosphineN,P-bidentatePalladium(II), Platinum(II) beilstein-journals.org

Photophysical Properties and Photoisomerization Studies

Substituted quinolines are known to exhibit interesting photophysical properties, often displaying fluorescence. nih.govscielo.br The absorption and emission characteristics are highly dependent on the nature and position of substituents on the quinoline core, as well as the solvent polarity. scielo.brfigshare.com The absorption spectra of quinolines typically show π-π* transitions in the UV region. scielo.brfigshare.com

Studies on other quinoline derivatives have shown that they can exhibit fluorescence with varying quantum yields and lifetimes. nih.govresearchgate.net For example, some amino-substituted quinolines show significant fluorescence that can be sensitive to the solvent environment. researchgate.net The transient absorption properties of quinolines have also been investigated using techniques like laser flash photolysis, revealing information about their triplet excited states. scielo.brfigshare.com Given the structural similarities, it is plausible that this compound would possess its own distinct set of photophysical properties, meriting further investigation for potential applications in areas like fluorescent probes or photoactive materials.

Table 3: General Photophysical Properties of Substituted Quinolines
PropertyTypical Range/ObservationInfluencing FactorsReference(s)
Absorption (λmax)230-350 nm (π,π* and n,π* transitions)Substituents, Solvent Polarity scielo.brfigshare.com
Emission (λem)~400-530 nmSubstituents, Solvent Polarity nih.govscielo.brresearchgate.net
Fluorescence Quantum Yield (Φf)Varies widely (e.g., <0.01 to 0.78)Molecular structure, Environment nih.govresearchgate.net
Excited State Lifetime (τ)Nanoseconds (fluorescence) to microseconds (triplet state)Quenching agents, Molecular structure nih.govscielo.brfigshare.com

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4-Chloro-2,5,8-trimethylquinoline
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